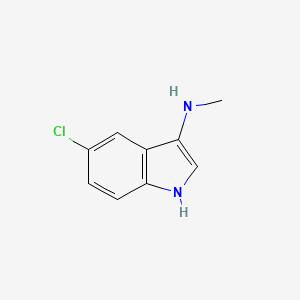

5-chloro-N-methyl-1H-indol-3-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H9ClN2 |

|---|---|

Molecular Weight |

180.63 g/mol |

IUPAC Name |

5-chloro-N-methyl-1H-indol-3-amine |

InChI |

InChI=1S/C9H9ClN2/c1-11-9-5-12-8-3-2-6(10)4-7(8)9/h2-5,11-12H,1H3 |

InChI Key |

QXURSSKPFURFKJ-UHFFFAOYSA-N |

Canonical SMILES |

CNC1=CNC2=C1C=C(C=C2)Cl |

Origin of Product |

United States |

Contextualization Within Contemporary Indole Chemistry and Its Significance

The indole (B1671886) nucleus, a bicyclic structure composed of a benzene (B151609) ring fused to a nitrogen-containing pyrrole (B145914) ring, is a privileged scaffold in medicinal chemistry and natural products. ontosight.ainih.gov This structural motif is present in a multitude of biologically active compounds, from the essential amino acid tryptophan to the neurotransmitter serotonin (B10506). nih.govcreative-proteomics.com The versatility of the indole ring allows for a wide range of chemical modifications, making it a frequent starting point in drug discovery. creative-proteomics.comnih.gov

Indole derivatives exhibit a remarkable breadth of biological activities, including antimicrobial, anti-inflammatory, and anticancer properties. ontosight.ainih.gov The ability to introduce various substituents onto the indole core significantly influences the molecule's physicochemical properties and biological activity. nih.gov This has led to the development of numerous synthetic indole-based drugs. creative-proteomics.com The ongoing exploration of new indole derivatives is a testament to their enduring importance in the quest for more effective and targeted therapies. nih.gov

| Property | Description |

| Core Structure | Bicyclic system with a benzene ring fused to a pyrrole ring. ontosight.ai |

| Molecular Formula | C₈H₇N. creative-proteomics.comslideshare.net |

| Key Precursor | Serves as a biosynthetic precursor for tryptophan and serotonin. nih.govcreative-proteomics.com |

| Reactivity | Amenable to electrophilic substitution, particularly at the C3 position. ontosight.airsc.org |

| Biological Roles | Found in compounds involved in neurotransmission, hormone regulation, and immune response. ontosight.ainih.gov |

Rationale for In Depth Academic Investigation of 5 Chloro N Methyl 1h Indol 3 Amine S Distinctiveness

The specific structure of 5-chloro-N-methyl-1H-indol-3-amine presents a unique combination of substituents that justifies its detailed scientific examination. The rationale for its investigation stems from the predictable, yet potentially synergistic, effects of its distinct chemical features: the chloro-substituent at the 5-position, the amine group at the 3-position, and the N-methyl group.

The functionalization at the C3 position of the indole (B1671886) ring is a common strategy in medicinal chemistry due to the high nucleophilicity of this position, which facilitates various chemical transformations. rsc.org The presence of an amine group at this position is a key feature in many biologically active molecules. Furthermore, the introduction of a chlorine atom at the 5-position is a critical modification. Halogenation is a well-established method in drug design to modulate a compound's metabolic stability, lipophilicity, and binding affinity to biological targets. rsc.org For instance, research on the related compound, 5-chloro-1H-indol-3-amine, has highlighted its role as a versatile building block for more complex derivatives with potential antimicrobial and anticancer activities. The addition of the N-methyl group further refines the molecule's properties, potentially influencing its basicity, solubility, and ability to interact with specific receptors or enzymes.

Overview of Current Research Trajectories and Objectives for 5 Chloro N Methyl 1h Indol 3 Amine Studies

Elucidation of Established and Novel Synthetic Routes for this compound

The synthesis of this compound can be approached through various established and novel synthetic routes. These methods often involve the construction of the indole core followed by the introduction or modification of the amine functionality.

Strategic Selection of Precursors and Complex Bond Formation

Another approach could involve the cyclization of an appropriately substituted aniline with a molecule containing a suitable three-carbon chain. For example, the reaction of a substituted aniline with an α-haloacetaldehyde acetal has been used to form the key intermediate for indole synthesis. luc.edu The formation of the indole ring often involves a key cyclization step, which can be promoted by various reagents such as zinc chloride in DMF. luc.edu

The table below outlines potential precursors and the key bond formations involved in the synthesis of the this compound core.

| Precursor 1 | Precursor 2 | Key Bond Formation | Reference |

| 5-chloro-N-methylisatoic anhydride | Glycine | Amide bond formation, cyclization | stackexchange.com |

| Substituted p-toluidine | 2-chloro-1,1,2-tributoxyethane | N-alkylation, cyclization | luc.edu |

| ortho-bromoaniline | Fluoroarenes | C-N coupling, cyclization | acs.org |

Detailed Analysis of Reaction Mechanisms and Mechanistic Pathways

Understanding the reaction mechanisms is fundamental to optimizing synthetic protocols. In the synthesis involving 5-chloro-N-methylisatoic anhydride and glycine, the proposed mechanism involves several steps. stackexchange.com Initially, a basic environment facilitates the deprotonation of glycine. The resulting carboxylate then attacks one of the carbonyl groups of the anhydride. A series of rearrangements and a decarboxylation step follow, ultimately leading to the formation of the indole ring. stackexchange.com An alternative proposed mechanism suggests that the amino group of glycine is the initial nucleophile, attacking the ester group of the anhydride. stackexchange.com This is followed by the breakdown of the tetrahedral intermediate and subsequent cyclization. stackexchange.com

In syntheses involving the cyclization of alkyne-amines, the reaction can be mediated by strong bases like potassium tert-butoxide (tBuOK) at moderate temperatures or weaker bases at higher temperatures. acs.org A metal-free approach using fluoroarenes and tBuOK has been shown to proceed through a tandem defluorination-coupling-aromatization sequence. acs.org Mechanistic studies suggest a stepwise pathway involving the initial nucleophilic attack of the primary amine on the fluoroarene, followed by intramolecular cyclization. acs.org

Optimization Strategies for Enhanced Reaction Efficiency and Stereocontrol

Optimization of reaction conditions is crucial for maximizing yield and purity. Factors such as solvent, temperature, and catalyst play a significant role. For instance, in palladium-catalyzed C-H amidation reactions for the synthesis of related indole derivatives, screening different palladium catalysts like PdCl2, Pd(PPh3)2Cl2, and Pd(OAc)2 revealed that bistriphenylphosphinepalladium(II) dichloride gave the best yield. researchgate.net

Temperature can also have a profound effect on reaction outcomes. In some syntheses, a pronounced inverse correlation between reaction temperature and product yield has been observed, with ambient temperatures providing the highest efficiency. acs.org The choice of solvent is also critical; for example, the use of PEG as an environmentally benign solvent has been explored for the synthesis of pyrrolylindolinones. acs.org

Targeted Derivatization and Functionalization Strategies of this compound

Once the core structure of this compound is synthesized, it can be further modified to create a diverse range of derivatives. These modifications can be targeted to specific positions on the indole nucleus to explore structure-activity relationships.

Regioselective and Stereoselective Functionalization Approaches

Regioselectivity is a key consideration in the functionalization of the indole ring. The presence of the chloro and N-methylamino substituents will direct further substitutions to specific positions. For example, C-3 amination of indoles can be achieved under specific conditions. nih.gov The development of methods for regioselective C-3 functionalization of related heterocycles, such as indazoles, has been reported, involving a base-mediated N-C migration of an N-1 sulfonamide to yield the C-3 sulfone. rsc.org Such strategies could potentially be adapted for the regioselective functionalization of this compound.

Stereoselectivity is important when introducing chiral centers. While the core of this compound is achiral, derivatization reactions can introduce stereocenters. For example, in the synthesis of related indole alkaloids, the absolute configuration was determined using Mosher ester analysis. thieme-connect.com

Exploration of Diverse Substitution Patterns on the Indole Nucleus

The indole nucleus of this compound offers several positions for substitution, allowing for the creation of a library of compounds with diverse functionalities. The amino group at the 3-position is a key handle for derivatization. It can undergo reactions such as acylation to form amides. For instance, the reaction of a related 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbonyl chloride with various amines yields the corresponding amides in good yields. researchgate.net

Furthermore, the indole ring itself can undergo various electrophilic substitution reactions. The position of these substitutions will be influenced by the existing chloro and N-methylamino groups. The table below illustrates some potential derivatization reactions and the resulting functional groups.

| Reaction Type | Reagent | Functional Group Introduced | Reference |

| Acylation | Acyl chloride | Amide | researchgate.net |

| Sulfonylation | Sulfonyl chloride | Sulfonamide | benchchem.com |

| Aminomethylation | 1,3,5-Triazinanes | Aminomethyl | nih.gov |

| Cyclization | Dicarbonyl compounds | Fused ring systems | acs.org |

Rational Design and Synthesis of Analogues for Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Probes

The rational design of analogues of this compound is a critical step in the exploration of its therapeutic potential and in the development of probes to investigate its biological targets and physicochemical properties. This process involves systematic modifications of the parent molecule to understand how changes in its structure affect its biological activity (Structure-Activity Relationship, SAR) and its physicochemical characteristics (Structure-Property Relationship, SPR). The core scaffold of this compound offers several key positions for chemical modification: the chlorine atom at the 5-position, the methyl group on the indole nitrogen (N1-position), and the methylamino group at the 3-position.

The design of analogues is often guided by computational modeling and a deep understanding of the target's binding site, if known. The goal is to enhance potency, selectivity, and pharmacokinetic properties while minimizing off-target effects. Synthetic strategies are then developed to access these designed analogues in an efficient and controlled manner.

A common approach to SAR studies involves the preparation of a library of related compounds where specific substituents are varied. For instance, to probe the importance of the chlorine atom at the 5-position, analogues can be synthesized with other halogens (e.g., fluorine, bromine) or with electron-donating or electron-withdrawing groups. This helps to elucidate the role of electronics and sterics at this position for biological activity.

Similarly, the N1-methyl group can be replaced with other alkyl groups of varying sizes or with functional groups that can act as hydrogen bond donors or acceptors. This can provide insights into the steric tolerance and potential interactions within the N1-binding pocket of the biological target.

The methylamino group at the 3-position is a crucial site for modification to explore its role in target binding and to modulate physicochemical properties such as basicity and lipophilicity. Analogues with different alkyl substituents on the amine, or with the amine replaced by other functional groups like amides or ureas, can be synthesized to establish a comprehensive SAR.

The synthesis of these analogues often relies on versatile indole synthetic methods and functional group interconversions. For example, Fischer indole synthesis or other modern indole syntheses can be employed to construct the core indole scaffold with desired substituents. Subsequent N-methylation, chlorination, and functionalization at the 3-position are key steps in accessing the target analogues. Advanced chemical transformations, such as palladium-catalyzed cross-coupling reactions, can be utilized to introduce a wide variety of substituents at different positions of the indole ring with high efficiency and selectivity. nih.gov

The following data tables illustrate hypothetical SAR and SPR data for a series of analogues of this compound, based on findings for structurally related indole derivatives. These tables are intended to exemplify the type of data generated during such studies.

Table 1: Structure-Activity Relationship (SAR) of this compound Analogues

| Compound ID | R1 (at N1) | R2 (at C5) | R3 (at C3) | Target Binding Affinity (IC₅₀, nM) |

| 1 | CH₃ | Cl | NHCH₃ | 50 |

| 1a | H | Cl | NHCH₃ | 150 |

| 1b | C₂H₅ | Cl | NHCH₃ | 75 |

| 1c | CH₃ | F | NHCH₃ | 80 |

| 1d | CH₃ | Br | NHCH₃ | 45 |

| 1e | CH₃ | H | NHCH₃ | 200 |

| 1f | CH₃ | Cl | NH₂ | 100 |

| 1g | CH₃ | Cl | N(CH₃)₂ | 30 |

| 1h | CH₃ | Cl | NHC(=O)CH₃ | >1000 |

This table illustrates how modifications to the N1-substituent, the C5-halogen, and the C3-amino group can influence the biological activity of the parent compound.

Table 2: Structure-Property Relationship (SPR) of this compound Analogues

| Compound ID | R1 (at N1) | R2 (at C5) | R3 (at C3) | LogP | Aqueous Solubility (µg/mL) |

| 1 | CH₃ | Cl | NHCH₃ | 2.5 | 50 |

| 1a | H | Cl | NHCH₃ | 2.1 | 80 |

| 1b | C₂H₅ | Cl | NHCH₃ | 2.9 | 35 |

| 1c | CH₃ | F | NHCH₃ | 2.3 | 60 |

| 1d | CH₃ | Br | NHCH₃ | 2.7 | 40 |

| 1e | CH₃ | H | NHCH₃ | 2.0 | 90 |

| 1f | CH₃ | Cl | NH₂ | 2.2 | 75 |

| 1g | CH₃ | Cl | N(CH₃)₂ | 2.8 | 45 |

| 1h | CH₃ | Cl | NHC(=O)CH₃ | 1.8 | 120 |

This table demonstrates how structural changes impact key physicochemical properties like lipophilicity (LogP) and aqueous solubility, which are crucial for drug development.

Through the iterative process of designing, synthesizing, and evaluating such analogues, a detailed understanding of the SAR and SPR for this class of compounds can be established. This knowledge is invaluable for the development of optimized lead compounds with improved therapeutic profiles or for the creation of highly specific chemical probes to investigate biological pathways.

Application of High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

High-resolution NMR spectroscopy is an indispensable tool for the structural elucidation of indole derivatives. Both ¹H and ¹³C NMR provide atom-specific information, allowing for the complete assignment of the molecule's complex structure.

In ¹H NMR, the chemical shifts (δ) of protons are indicative of their local electronic environment. For an indole ring system, protons on the aromatic benzene (B151609) portion typically resonate in the downfield region (δ 7.0-8.0 ppm), while the proton at the C2 position of the pyrrole (B145914) ring often appears as a distinct singlet or triplet. The N-H proton of the indole ring can be observed over a broad range, often as a broad singlet. In this compound, the N-methyl group would be expected to produce a singlet in the δ 2.5-3.5 ppm range, and the protons on the benzene ring would show a specific splitting pattern (coupling) influenced by the C5-chloro substituent. For example, in the related compound 6-chloro-3-methyl-1H-indole, the proton at C7 appears as a doublet of doublets due to coupling with its neighbors, a pattern that would be similarly informative for the title compound. rsc.org The spectrum of the parent 5-chloroindole (B142107) shows distinct signals for each aromatic proton, allowing for unambiguous assignment. chemicalbook.com

¹³C NMR spectroscopy complements the proton data by providing the chemical shift for each carbon atom. The carbons of the indole ring typically appear between δ 100 and 140 ppm. The presence of the electron-withdrawing chlorine atom at the C5 position would deshield this carbon and its neighbors, shifting their signals to a higher frequency (higher ppm). The N-methyl carbon would be expected to resonate in the δ 30-40 ppm region. Analysis of related 3-aminoindole derivatives confirms the chemical shift ranges for carbons within the indole core. nih.gov

By combining ¹H, ¹³C, and advanced 2D NMR techniques (like COSY, HSQC, and HMBC), a complete and unambiguous assignment of all atoms in the this compound structure can be achieved.

Table 1: Representative ¹H and ¹³C NMR Data for Related Chloroindole Derivatives

| Compound | Nucleus | C2 | C3 | C4 | C5 | C6 | C7 | Other Signals (δ, ppm) |

| 5-Chloro-1H-indole chemicalbook.com | ¹H | 6.47 (dd) | 7.23 (t) | 7.60 (d) | - | 7.17 (dd) | 7.23 (d) | 8.1 (s, N-H) |

| 6-Chloro-3-methyl-1H-indole rsc.org | ¹H | 6.95 (d) | - | 7.48 (d) | 7.09 (dd) | - | 7.33 (d) | 7.88 (s, N-H), 2.31 (d, C3-CH₃) |

| ¹³C | 122.3 | 112.0 | 119.9 | 127.1 | 128.0 | 111.0 | 9.7 (C3-CH₃) |

Utilization of Mass Spectrometry (MS) for Precise Molecular Formula Confirmation and Fragmentation Pattern Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound (C₉H₉ClN₂), high-resolution mass spectrometry (HRMS) is crucial for confirming its elemental composition. The technique can distinguish the exact mass of the molecule from others with the same nominal mass, providing strong evidence for the molecular formula.

A key feature in the mass spectrum of a chlorine-containing compound is the isotopic pattern. Chlorine has two stable isotopes, ³⁵Cl (75.8% abundance) and ³⁷Cl (24.2% abundance). This results in two molecular ion peaks ([M]⁺ and [M+2]⁺) with a characteristic intensity ratio of approximately 3:1, which is a clear indicator of the presence of a single chlorine atom in the molecule.

The fragmentation pattern observed under electron ionization (EI) provides structural information. For amines, a characteristic fragmentation pathway is α-cleavage, which involves the breaking of a carbon-carbon bond adjacent to the nitrogen atom. msu.edumiamioh.edu In this compound, the molecular ion would be an odd number (194/196 g/mol ) due to the presence of two nitrogen atoms, consistent with the nitrogen rule. A likely fragmentation would involve the loss of the N-methyl group or cleavage of the bond between the indole ring and the amine group, leading to characteristic fragment ions that help to piece together the molecular structure. GC/MS is a commonly used method for analyzing such indole derivatives. rsc.org

Table 2: Predicted Mass Spectrometry Data for this compound

| Ion | Formula | Predicted m/z | Description |

| [M]⁺ | [C₉H₉³⁵ClN₂]⁺ | 194 | Molecular ion with ³⁵Cl |

| [M+2]⁺ | [C₉H₉³⁷ClN₂]⁺ | 196 | Molecular ion with ³⁷Cl (approx. 32% intensity of M⁺) |

| [M-CH₃]⁺ | [C₈H₆³⁵ClN₂]⁺ | 179 | Loss of the N-methyl group via α-cleavage |

| [C₈H₅³⁵ClN]⁺ | [C₈H₅³⁵ClN]⁺ | 162 | Fragment corresponding to the 5-chloro-1H-indol-3-yl cation |

| [CH₄N]⁺ | [CH₄N]⁺ | 30 | Fragment corresponding to the methylamine (B109427) cation |

X-ray Crystallography for Definitive Solid-State Molecular Architecture Determination

When a compound can be grown as a single crystal of sufficient quality, X-ray crystallography provides the most definitive structural evidence. This technique determines the precise spatial arrangement of atoms within the crystal lattice, yielding accurate bond lengths, bond angles, and torsional angles. This allows for the unambiguous confirmation of the compound's constitution and stereochemistry.

For this compound, an X-ray crystal structure would confirm the planarity of the indole ring system and the substitution pattern, including the positions of the chloro, and N-methylamino groups. Furthermore, it would reveal details about the solid-state packing of the molecules, including intermolecular interactions such as hydrogen bonding (e.g., between the indole N-H and the amine nitrogen of an adjacent molecule) and π-π stacking of the indole rings. While a crystal structure for the title compound is not publicly available, the technique has been used to definitively characterize numerous complex indole derivatives and other heterocyclic systems, sometimes correcting initial assignments made by other spectroscopic means. acs.org

Table 3: Representative Crystallographic Data Parameters (Hypothetical)

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 10.1 Å, b = 5.5 Å, c = 16.2 Å |

| α = 90°, β = 98.5°, γ = 90° | |

| Volume | 890 ų |

| Z (Molecules per unit cell) | 4 |

| Calculated Density | 1.45 g/cm³ |

| Key Bond Length (C5-Cl) | ~1.74 Å |

| Key Bond Length (C3-N) | ~1.38 Å |

Advanced Vibrational (IR/Raman) and Electronic (UV-Vis/Fluorescence) Spectroscopy for Intramolecular Characterization

Vibrational and electronic spectroscopy provide further insight into the functional groups and conjugated π-electron system of the molecule.

Infrared (IR) and Raman Spectroscopy: IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. It is particularly useful for identifying functional groups. For this compound, characteristic absorption bands would be expected for the N-H stretch of the indole ring (typically a sharp peak around 3400 cm⁻¹), aromatic C-H stretches (above 3000 cm⁻¹), C-N stretching, and the C-Cl stretch (typically in the 1000-600 cm⁻¹ region). The IR spectrum for the parent 5-chloroindole shows these characteristic features. nih.gov

Ultraviolet-Visible (UV-Vis) and Fluorescence Spectroscopy: UV-Vis spectroscopy probes the electronic transitions within the molecule, particularly the π-electron system of the indole ring. The indole chromophore typically displays two main absorption bands, a strong peak (¹Lₐ band) around 260-270 nm and a weaker, more structured band (¹Lₑ band) around 280-290 nm. researchgate.net The presence of substituents alters the position and intensity of these bands. The chloro and amino groups on the indole ring of the title compound would be expected to cause a bathochromic (red) shift of these absorption maxima. Some indole derivatives are also known to be fluorescent, emitting light after absorption of UV radiation. The fluorescence properties, including the emission wavelength and quantum yield, are highly sensitive to the molecular structure and environment. acs.org

Table 4: Expected Spectroscopic Features for this compound

| Spectroscopy Type | Feature | Expected Wavenumber (cm⁻¹) / Wavelength (nm) | Assignment |

| IR nih.gov | N-H Stretch | ~3400 | Indole N-H |

| C-H Stretch | 3100-3000 | Aromatic C-H | |

| C=C Stretch | 1600-1450 | Aromatic ring | |

| C-Cl Stretch | ~750 | Aryl-Chloride | |

| UV-Vis researchgate.net | λₘₐₓ (¹Lₐ) | ~270-280 | π → π* transition |

| λₘₐₓ (¹Lₑ) | ~290-300 | π → π* transition |

Computational Chemistry and Theoretical Investigations of 5 Chloro N Methyl 1h Indol 3 Amine

Quantum Chemical Calculations (e.g., Density Functional Theory) for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Quantum chemical calculations, particularly Density Functional Theory (DFT), are fundamental in elucidating the electronic structure, reactivity, and spectroscopic properties of organic molecules. For a compound like 5-chloro-N-methyl-1H-indol-3-amine, DFT calculations, often using functionals like B3LYP with basis sets such as 6-31G, would be employed to determine various molecular properties.

Electronic Structure and Reactivity: DFT can be used to calculate the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is indicative of the molecule's electron-donating ability, while the LUMO energy reflects its electron-accepting character. The HOMO-LUMO energy gap is a critical parameter for determining the molecule's chemical reactivity, stability, and polarizability. A smaller energy gap generally implies higher reactivity.

For substituted indoles, DFT calculations have been used to predict their oxidation potentials and to understand how different substituents affect the spin density distribution in their radical cations. For instance, electron-withdrawing groups like the chloro group at the 5-position would be expected to influence the electronic properties and reactivity of the indole (B1671886) ring.

Spectroscopic Properties: Theoretical calculations are also instrumental in predicting spectroscopic properties. Time-Dependent DFT (TD-DFT) can be used to calculate the electronic absorption spectra (UV-Vis) of the molecule, providing insights into its electronic transitions. Furthermore, DFT calculations can predict vibrational frequencies, which can be correlated with experimental infrared (IR) and Raman spectra to aid in the structural characterization of the molecule.

Illustrative Data for Substituted Indoles:

The following table presents representative data from DFT calculations on substituted indole derivatives, which illustrates the type of information that could be generated for this compound.

| Compound | HOMO (eV) | LUMO (eV) | Energy Gap (eV) |

| Indole | -5.45 | -0.11 | 5.34 |

| 5-Chloroindole (B142107) | -5.62 | -0.45 | 5.17 |

| N-Methylindole | -5.21 | -0.05 | 5.16 |

| 3-Aminoindole | -5.15 | 0.12 | 5.27 |

Note: The data in this table is illustrative and based on typical values for substituted indoles. Actual values for this compound would require specific calculations.

Molecular Docking and Dynamics Simulations for Elucidating Ligand-Biomolecular Target Interactions

Molecular docking and molecular dynamics (MD) simulations are powerful computational techniques used to predict and analyze the interaction between a small molecule (ligand), such as this compound, and a biomolecular target, typically a protein. These methods are crucial in drug discovery and development.

Molecular Docking: Molecular docking predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. The process involves sampling a large number of possible conformations and orientations of the ligand within the binding site of the protein and then scoring them based on their binding affinity. This allows for the identification of the most likely binding mode and the key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that stabilize the complex. For instance, studies on similar chloroindole derivatives have explored their docking with targets like the epidermal growth factor receptor (EGFR). niscpr.res.inniscpr.res.in

Molecular Dynamics Simulations: Following molecular docking, MD simulations can be employed to study the dynamic behavior of the ligand-protein complex over time. These simulations provide a more detailed and realistic view of the binding stability and the conformational changes that may occur in both the ligand and the protein upon binding. MD simulations can help to refine the binding poses obtained from docking and to calculate the binding free energy with greater accuracy.

Illustrative Docking Results for a Chloroindole Derivative:

The table below summarizes hypothetical docking results of a 5-chloroindole derivative with a protein kinase, illustrating the kind of data generated from such studies.

| Parameter | Value |

| Binding Affinity (kcal/mol) | -8.5 |

| Interacting Residues | MET793, LYS745, CYS797 |

| Hydrogen Bonds | 1 (with MET793) |

| Hydrophobic Interactions | LEU718, VAL726, ALA743 |

Note: This data is hypothetical and serves as an example of the output from a molecular docking study.

Prediction of Chemical Reactivity, Reaction Pathways, and Transition States through Theoretical Modeling

Theoretical modeling is a vital tool for predicting the chemical reactivity of a molecule and for elucidating the mechanisms of chemical reactions. For this compound, computational methods can provide insights into its reactivity towards various reagents and help in designing synthetic routes.

Chemical Reactivity: The indole ring is known to be highly reactive towards electrophilic substitution, with the C3 position being the most nucleophilic. youtube.com The presence of a chloro group at the 5-position and a methylamino group at the 3-position will significantly influence this reactivity. Computational models can quantify these effects by calculating electrostatic potential maps, which show the electron-rich and electron-poor regions of the molecule, and by analyzing the frontier molecular orbitals.

Reaction Pathways and Transition States: When considering a specific reaction, theoretical calculations can be used to map out the potential energy surface, identifying the most favorable reaction pathway. This involves locating the transition state structures and calculating their energies. The activation energy, which is the energy difference between the reactants and the transition state, determines the rate of the reaction. For example, in a potential electrophilic substitution reaction, DFT calculations could be used to model the formation of the sigma complex intermediate and to determine the energy barrier for the reaction to proceed.

Conformational Analysis, Energy Landscape Mapping, and Intermolecular Interactions

The biological activity and physical properties of a molecule are often dictated by its three-dimensional structure and conformational flexibility. Conformational analysis aims to identify the stable conformations of a molecule and to understand the energy barriers between them.

Conformational Analysis: For this compound, the key flexible bonds would be around the N-methyl and 3-amine groups. Computational methods, such as molecular mechanics or DFT, can be used to systematically rotate these bonds and calculate the energy of the resulting conformers. This allows for the identification of the low-energy, and therefore most populated, conformations.

Energy Landscape Mapping: The results of a conformational analysis can be visualized as an energy landscape, which is a plot of the molecule's potential energy as a function of its conformational coordinates. This map reveals the stable conformers as energy minima and the transition states between them as saddle points.

Intermolecular Interactions: Understanding the non-covalent interactions that this compound can form with other molecules, such as solvent molecules or biological receptors, is crucial. The presence of the amine group and the indole nitrogen allows for the formation of hydrogen bonds, while the aromatic rings can engage in π-π stacking interactions. Computational methods can be used to model and quantify these interactions, providing a deeper understanding of the molecule's behavior in different environments.

Biochemical and Molecular Biological Interactions of 5 Chloro N Methyl 1h Indol 3 Amine

Investigation of Molecular Targets and Ligand-Binding Mechanisms

The 5-chloroindole (B142107) moiety is a key structural feature in several biologically active molecules, suggesting that 5-chloro-N-methyl-1H-indol-3-amine may interact with similar targets. Research on related compounds points primarily towards two major classes of proteins: ligand-gated ion channels and protein kinases.

Quantitative Receptor Binding Assays and Ligand Affinity Determinations

Studies on the simpler compound, 5-chloroindole, have identified it as a potent positive allosteric modulator (PAM) of the serotonin (B10506) type 3 (5-HT3) receptor. nih.govresearchgate.net The 5-HT3 receptor is a ligand-gated ion channel involved in various physiological and pathological processes, including nausea, vomiting, and neurotransmission. nih.govresearchgate.netnih.gov

As a PAM, 5-chloroindole enhances the receptor's response to its natural agonist, serotonin (5-HT), and to partial agonists. nih.govresearchgate.net Radioligand binding studies have shown that 5-chloroindole can produce a small (approximately twofold) increase in the apparent affinity of 5-HT for the human 5-HT3A receptor, without affecting the binding of antagonists like tropisetron. nih.gov This suggests an allosteric binding site, distinct from the primary agonist/antagonist binding site.

While no direct binding data exists for this compound, the presence of the 5-chloroindole core suggests it might also interact with the 5-HT3 receptor. The N-methyl and 3-amine groups would, however, influence its binding affinity and specificity compared to the unsubstituted 5-chloroindole.

Table 1: Receptor Binding Characteristics of a Related 5-Chloroindole Compound

| Compound | Target | Mechanism | Effect on Ligand Affinity |

|---|

Enzyme Inhibition Kinetics and Mechanistic Characterization of Enzyme Modulation

Another major area of activity for chloro-indole derivatives is the inhibition of protein kinases, which are crucial enzymes in cellular signaling pathways. nih.govnih.govmdpi.com Several studies have developed potent inhibitors of Epidermal Growth Factor Receptor (EGFR) and BRAF kinase, including their mutated forms which are prevalent in various cancers, based on a 5-chloroindole scaffold. nih.govnih.govmdpi.comfrontiersin.org

For instance, derivatives of 5-chloro-indole-2-carboxylate have shown significant inhibitory activity against both wild-type and mutant forms of EGFR (EGFRWT, EGFRT790M) and against the BRAFV600E mutant. nih.govnih.govmdpi.com These compounds typically act as competitive inhibitors, binding to the ATP-binding site of the kinase domain.

The inhibitory potency (measured as IC50 values) of these related compounds is often in the nanomolar range, indicating high affinity for their target enzymes. The data suggests that the 5-chloroindole moiety plays a critical role in anchoring the molecule within the enzyme's active site.

Table 2: Enzyme Inhibition Data for Related 5-Chloroindole Derivatives

| Compound Class | Target Enzyme | IC50 (nM) | Reference Compound | IC50 (nM) |

|---|---|---|---|---|

| 5-chloro-indole-2-carboxylate derivative (3e) | EGFRT790M | 9.5 ± 2 | Osimertinib | 8 ± 2 |

| 5-chloro-indole-2-carboxylate derivative (3e) | BRAFV600E | 35 | Vemurafenib | 30 |

(Data derived from studies on related but structurally distinct compounds) nih.govmdpi.com

Biophysical Characterization of Protein-Ligand Interaction Dynamics

Molecular docking studies on 5-chloroindole derivatives have elucidated the specific interactions that contribute to their binding affinity and selectivity. The 5-chloroindole core is often deeply inserted into hydrophobic pockets of the target protein. nih.govnih.gov

Key interactions observed for this scaffold include:

Hydrogen Bonding: The indole (B1671886) nitrogen (NH) can act as a hydrogen bond donor to acidic amino acid residues like Aspartate (Asp) in the binding site. nih.gov

Halogen Bonding: The chlorine atom at the 5-position can form favorable halogen bonds with electron-donating atoms, such as the sulfur in a Cysteine (Cys) residue, which can enhance binding affinity. nih.gov

Hydrophobic and π-Interactions: The aromatic indole ring system readily engages in hydrophobic interactions and can form π-stacking or π-hydrogen interactions with aromatic residues like Tryptophan (Trp) and Phenylalanine (Phe). nih.govnih.gov

These recurring binding motifs across different protein targets highlight the versatility of the 5-chloroindole scaffold in molecular recognition. It is plausible that this compound would engage in similar biophysical interactions with its respective molecular targets.

Elucidation of Cellular Pathway Modulation by this compound in In Vitro Systems

Based on the likely molecular targets, this compound could modulate several cellular signaling pathways.

Analysis of Downstream Signaling Events and Regulatory Networks

If this compound acts as an inhibitor of kinases like EGFR, it would be expected to block the downstream signaling cascades that these enzymes initiate. EGFR signaling, for example, proceeds through the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are central to cell proliferation, survival, and growth. Inhibition of EGFR would lead to a decrease in the phosphorylation of key downstream proteins like ERK and AKT.

Furthermore, studies on antiproliferative 5-chloroindole derivatives have demonstrated an induction of apoptosis. This is often accompanied by the activation of effector caspases (like caspase-3) and initiator caspases (like caspase-8), as well as changes in the levels of pro-apoptotic (e.g., Bax) and anti-apoptotic (e.g., Bcl-2) proteins. nih.gov For example, certain 5-chloro-3-(2-methoxyvinyl)-indole-2-carboxamides were shown to significantly increase the levels of caspase-8 and Bax while decreasing Bcl-2 levels in cancer cell lines. nih.gov

Transcriptomic and Proteomic Profiling in Model Biological Systems

Currently, there are no published studies that have performed transcriptomic or proteomic profiling to analyze the global changes in gene or protein expression induced by this compound.

In general, such analyses are powerful tools for understanding a compound's mechanism of action and identifying off-target effects. For a compound that might target fundamental signaling pathways like those governed by kinases or serotonin receptors, one would anticipate widespread changes in the transcriptome and proteome. For example, inhibition of a key growth factor receptor pathway could lead to transcriptional downregulation of genes involved in cell cycle progression and upregulation of genes related to cell stress or apoptosis. nih.gov Similarly, modulation of neurotransmitter receptor signaling could alter the expression of genes involved in neuronal plasticity and function. nih.gov However, without specific experimental data for this compound, any discussion of its effects on the transcriptome and proteome remains speculative.

In-depth Structure-Activity Relationship (SAR) and Structure-Property Relationship (SPR) Studies

The structure-activity relationship (SAR) and structure-property relationship (SPR) of this compound and its analogs are critical for understanding their biological interactions and for the rational design of new therapeutic agents. The indole scaffold is a privileged structure in medicinal chemistry, and modifications to its core and substituents can significantly impact biological activity.

A pharmacophore is the ensemble of steric and electronic features that is necessary to ensure the optimal supramolecular interactions with a specific biological target and to trigger (or block) its biological response. For derivatives related to this compound, several key structural motifs have been identified as crucial for their biological activity.

The 5-chloro-indole moiety itself is a significant pharmacophoric element. The indole ring system, being an aromatic heterocycle, can participate in various non-covalent interactions, including hydrophobic interactions and π-π stacking with aromatic amino acid residues within a biological target. The chlorine atom at the 5-position is a key feature, influencing the electronic properties of the indole ring and potentially forming specific halogen bonds with the target protein. For instance, in a study of 5-chloro-indole derivatives, the 5-chloro-indole moiety was observed to stack between tryptophan and phenylalanine residues in a hydrophobic pocket, with the chlorine atom forming a halogen bond with a cysteine residue. mdpi.com

The amine at the 3-position of the indole ring is another critical component of the pharmacophore. This amine group can act as a hydrogen bond donor or acceptor, forming crucial interactions with the biological target. The nature of the substituent on the amine, in this case, a methyl group, can influence the compound's basicity, lipophilicity, and steric profile, thereby affecting its binding affinity and selectivity.

The relative orientation of these groups is also paramount. The specific substitution pattern of the indole ring dictates the spatial arrangement of these key interacting groups, which must be complementary to the binding site of the biological target.

| Structural Motif | Potential Biological Interaction | Significance for Activity |

| 5-Chloro-indole Ring | Hydrophobic interactions, π-π stacking, Halogen bonding | Essential for anchoring the molecule in the binding pocket of the target. |

| Amine at C3-position | Hydrogen bonding (donor and acceptor) | Crucial for specific interactions with amino acid residues and determining binding affinity. |

| N-Methyl Group | Steric influence, lipophilicity modulation | Affects the compound's pharmacokinetic and pharmacodynamic properties. |

This table presents a summary of key structural motifs and their potential roles in the biological activity of compounds related to this compound.

The systematic modification of substituents on the indole ring and the exocyclic amine allows for a quantitative assessment of their effects on biological activity, a process known as Quantitative Structure-Activity Relationship (QSAR) studies.

Halogen Substitution: The position and nature of halogen substituents on the indole ring have a pronounced effect on biological activity. Studies on related 3-substituted-1H-imidazol-5-yl-1H-indoles have shown that halogen substitution at the 5- and 6-positions can modulate antimicrobial activity. nih.gov The electronic effect of the halogen, whether it is electron-donating or electron-withdrawing, can influence the reactivity and binding affinity of the indole scaffold. nih.gov

N-Alkylation: The nature of the alkyl group on the amine at the 3-position can significantly impact activity. In a series of 5-chloro-1H-indole-2,3-dione 3-thiosemicarbazones, methyl and allyl substitutions were found to be active against certain microbial strains, indicating that small alkyl groups are tolerated and can contribute to biological activity. researchgate.net

Substituents on the Indole Nitrogen: While the subject compound has an unsubstituted indole nitrogen (1H-indole), modifications at this position in related analogs can influence activity. The presence of a proton at the N1 position allows it to act as a hydrogen bond donor, which can be a critical interaction for binding to some biological targets.

| Substituent Modification | Observed Effect on Biological Activity (in related analogs) | Reference |

| Halogen at C5-position (e.g., Chlorine) | Can enhance binding affinity through halogen bonding and modulation of ring electronics. | mdpi.com |

| Halogen at C6-position | Can alter the electronic properties of the indole ring, impacting biological activity. | nih.gov |

| Methyl group on exocyclic amine | Small alkyl groups are often well-tolerated and can contribute to activity. | researchgate.net |

| Unsubstituted Indole N-H | Can act as a crucial hydrogen bond donor for target interaction. |

This table provides a quantitative overview of how specific substituent changes in analogous indole structures can affect their biological interactions.

Advanced Analytical Methodologies for Detection and Quantification of 5 Chloro N Methyl 1h Indol 3 Amine

Development and Validation of High-Performance Chromatographic Techniques (e.g., HPLC-MS, GC-MS) for Purity Assessment and Complex Mixture Analysis.

High-performance chromatographic techniques are the cornerstone for separating and quantifying 5-chloro-N-methyl-1H-indol-3-amine, especially for assessing its purity and analyzing it within complex mixtures. Methodologies developed for other indole (B1671886) derivatives and tryptamines provide a strong foundation for its analysis. free.frnih.gov

High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS):

HPLC coupled with mass spectrometry is a powerful tool for the analysis of non-volatile, polar compounds like substituted indoles. A reverse-phase HPLC (RP-HPLC) method is anticipated to be highly effective. nih.govnih.govcetjournal.it The separation would likely be achieved on a C8 or C18 analytical column, which separates compounds based on their hydrophobicity. nih.govcetjournal.it A gradient elution system, typically involving a mixture of an aqueous phase (e.g., water with a small percentage of formic acid to improve peak shape and ionization) and an organic phase (e.g., methanol (B129727) or acetonitrile), would be employed to resolve the target compound from impurities and other components. nih.gov

For detection, electrospray ionization (ESI) in the positive ion mode is expected to be optimal, as it is well-suited for nitrogen-containing compounds. free.frnih.gov This technique would generate the protonated molecular ion [M+H]⁺, which for this compound would have a specific mass-to-charge ratio (m/z) that can be selectively monitored. For enhanced selectivity and quantitative accuracy, tandem mass spectrometry (MS/MS) can be used. In this setup, the parent ion is fragmented, and specific product ions are monitored, a technique known as Selected Reaction Monitoring (SRM), which minimizes matrix interference. nih.gov

Validation of the HPLC-MS method would involve assessing parameters such as linearity, accuracy, precision, limit of detection (LOD), and limit of quantification (LOQ), as demonstrated in studies of similar compounds where calibration curves showed high linearity (r² ≥ 0.998). nih.gov

Table 1: Proposed Starting Parameters for HPLC-MS Method Development for this compound

| Parameter | Proposed Condition | Rationale / Reference |

| HPLC System | Ultra-High Performance Liquid Chromatography (UHPLC) | Provides higher resolution and faster analysis times. nih.gov |

| Column | C18 or C8, 2.1 x 50 mm, 1.8 µm | Standard for reverse-phase separation of indole derivatives. nih.govnih.gov |

| Mobile Phase A | 0.1% Formic Acid in Water | Acidified mobile phase improves peak shape and ESI+ efficiency. nih.gov |

| Mobile Phase B | Acetonitrile (B52724) or Methanol | Common organic solvents for eluting hydrophobic compounds. free.frnih.gov |

| Flow Rate | 0.2 - 0.4 mL/min | Typical for analytical UHPLC columns. |

| Gradient | 5% B to 95% B over 10 minutes | To elute the compound and clean the column. |

| MS Detector | Triple Quadrupole Mass Spectrometer | For high selectivity and sensitivity using MS/MS. nih.gov |

| Ionization Mode | Electrospray Ionization (ESI), Positive | Effective for nitrogen-containing compounds like tryptamines. free.fr |

| Detection Mode | Selected Reaction Monitoring (SRM) | For quantitative analysis with low interference. |

Gas Chromatography-Mass Spectrometry (GC-MS):

GC-MS is a highly effective technique for the analysis of volatile and thermally stable compounds. While tryptamines can be analyzed by GC-MS, their polarity often necessitates a derivatization step to improve volatility and chromatographic performance. nih.gov For this compound, derivatization of the amine groups, for instance through acetylation, would likely be required to prevent peak tailing and improve thermal stability.

The analysis would be performed on a capillary column, such as a DB-5MS, which is a low-polarity column suitable for a wide range of compounds. free.fr The mass spectrometer would operate in electron ionization (EI) mode, which generates reproducible fragmentation patterns that can be used for structural elucidation and library matching. The resulting mass spectrum would serve as a chemical fingerprint for identification purposes. Quantitative analysis can be performed in Selected Ion Monitoring (SIM) mode, where only specific ions characteristic of the analyte are monitored, thereby increasing sensitivity. free.fr

Advanced Spectrometric Methods (e.g., Fluorescence, Chemiluminescence, Raman) for Trace Detection and In Vitro Biosensing.

Spectrometric methods offer alternative or complementary approaches for detection, often with high sensitivity, making them suitable for trace analysis and biosensing applications.

Fluorescence Spectroscopy:

The indole moiety is intrinsically fluorescent, a property that can be harnessed for highly sensitive detection. nih.gov Like other indole derivatives, this compound is expected to exhibit fluorescence. In studies of related indolic compounds, fluorimetric detection following HPLC separation utilized an excitation wavelength (λex) of approximately 280 nm and measured the resulting emission (λem) around 350 nm. nih.gov This method provides excellent sensitivity, with limits of detection reported to be below 0.015 µg/mL for various indoles. nih.gov This inherent fluorescence makes it a powerful tool for trace quantification in contexts where high sensitivity is required, such as in vitro biosensing, without the need for fluorescent labeling.

Table 2: Predicted Spectrometric Properties for this compound

| Property | Predicted Characteristic | Basis / Reference |

| UV Absorbance | Maxima ~220 nm and ~280 nm | Characteristic of the indole chromophore. |

| Fluorescence | Excitation (λex) ~280 nm | Based on the intrinsic fluorescence of the indole ring. nih.gov |

| Emission (λem) ~350 nm | Based on typical emission wavelengths for indole derivatives. nih.gov | |

| Mass Spectrum (ESI+) | [M+H]⁺ | Expected primary ion in positive mode ESI. free.frnih.gov |

| Mass Spectrum (EI) | Complex fragmentation pattern | Characteristic fingerprint for structural confirmation. free.frnih.gov |

Raman Spectroscopy:

Raman spectroscopy provides a distinct vibrational fingerprint of a molecule, offering high chemical specificity. This non-destructive technique could be used to identify this compound by detecting its characteristic vibrational modes, including those from the indole ring, the C-Cl bond, and the N-methyl group. While not typically used for trace quantification in complex mixtures without enhancement techniques (like Surface-Enhanced Raman Scattering, SERS), it is a valuable tool for structural confirmation and raw material identification.

Chemiluminescence:

Chemiluminescence methods are known for their exceptional sensitivity. Application to this compound would require coupling its presence to a chemical reaction that produces light. This is typically achieved through an oxidation reaction, often involving reagents like luminol (B1675438) or peroxyoxalates. While no specific chemiluminescence assay has been reported for this compound, its indole nucleus could potentially be targeted by specific oxidative enzyme systems that generate a light-emitting product, forming the basis for a highly sensitive biosensor.

Establishment of Robust Bioanalytical Methods for In Vitro Biological Matrix Analysis.

Analyzing this compound in an in vitro biological matrix, such as cell culture supernatant or microsomal preparations, requires a robust bioanalytical method that is both selective and sensitive. The development and validation of such methods are guided by regulatory standards. globalresearchonline.netfda.gov

The method of choice for this application is typically LC-MS/MS due to its superior specificity and sensitivity, which allows for the detection of low concentrations of the analyte in a complex biological environment. nih.gov

Sample Preparation:

The first critical step is the effective extraction of the analyte from the biological matrix and removal of interfering substances like proteins and salts. globalresearchonline.net

Protein Precipitation (PPT): This is a simple and rapid method where a water-miscible organic solvent, such as acetonitrile or methanol, is added to the sample to precipitate proteins. globalresearchonline.net The supernatant is then collected for analysis.

Liquid-Liquid Extraction (LLE): This technique separates the analyte based on its partitioning between the aqueous sample and an immiscible organic solvent. It can provide a cleaner extract than PPT.

Solid-Phase Extraction (SPE): SPE is a highly selective and efficient method that involves passing the sample through a solid sorbent that retains the analyte. globalresearchonline.net Interfering components are washed away, and the purified analyte is then eluted with a different solvent. This method often yields the cleanest samples and can be used to concentrate the analyte.

Method Validation:

Following method development, a full validation according to industry guidelines is necessary to ensure its reliability. fda.gov Key validation parameters include:

Specificity and Selectivity: The ability to detect and quantify the analyte without interference from matrix components.

Linearity: Establishing a concentration range over which the detector response is proportional to the analyte concentration.

Accuracy and Precision: Accuracy measures how close the measured values are to the true value, while precision measures the reproducibility of the results. nih.gov

Limit of Quantification (LOQ): The lowest concentration of the analyte that can be reliably quantified with acceptable accuracy and precision. nih.gov

Recovery: The efficiency of the extraction process.

Matrix Effect: The influence of co-eluting matrix components on the ionization of the analyte. nih.gov

Stability: Assessing the stability of the analyte in the biological matrix under various storage and handling conditions.

Table 3: Example Validation Summary for a Hypothetical Bioanalytical LC-MS/MS Method

| Validation Parameter | Acceptance Criteria | Hypothetical Result |

| Linearity Range | r² > 0.99 | 0.5 - 500 ng/mL, r² > 0.995 |

| Lower Limit of Quantification (LLOQ) | S/N > 10; Accuracy ±20%; Precision <20% | 0.5 ng/mL |

| Intra-day Precision (RSD%) | < 15% (except LLOQ <20%) | < 10% |

| Inter-day Precision (RSD%) | < 15% (except LLOQ <20%) | < 12% |

| Accuracy (% Bias) | Within ±15% (except LLOQ ±20%) | Within ±10% |

| Extraction Recovery | Consistent and reproducible | > 85% |

| Matrix Effect | Within acceptable limits | 95% - 110% |

By establishing and validating such a method, the concentration of this compound can be accurately determined in various in vitro experimental systems, which is essential for interpreting pharmacological data.

Potential Academic and Research Applications of 5 Chloro N Methyl 1h Indol 3 Amine

Development as a Versatile Molecular Probe for Fundamental Biological Systems Research

The indole (B1671886) scaffold, a core component of 5-chloro-N-methyl-1H-indol-3-amine, is foundational in the development of molecular probes for biological research. Compounds that target microtubules, for example, have been crucial as biological probes for understanding tubulin dynamics in both mitosis and interphase. nih.gov Derivatives of the 5-chloro-indole structure have been synthesized and identified as having unique effects on microtubules. nih.gov For instance, certain complex pyrimido[4,5-b]indole derivatives, which share the 5-chloro-indole core, were found to cause alterations in microtubule structure consistent with depolymerization at lower concentrations, while unexpectedly forming microtubule bundles at higher concentrations. nih.gov This dual activity highlights the potential for developing nuanced molecular probes from this chemical class to investigate the complex processes of microtubule dynamics. Such probes are instrumental in basic research to elucidate cellular mechanics and pathways.

Utility in Mechanistic Target Identification and Validation Studies in Chemical Biology

The process of bringing a new drug to market is a lengthy and costly endeavor, beginning with the crucial stages of target identification and validation. nih.gov Chemical compounds are essential tools in this phase to confirm that modulating a specific protein or pathway will have a therapeutic effect. nih.gov The 5-chloro-indole scaffold has proven its utility in this area. For example, novel series of 5-chloro-indole-2-carboxylate and pyrrolo[3,4-b]indol-3-one derivatives have been developed as potent inhibitors of mutant EGFR/BRAF pathways. nih.gov Since these pathways are over-activated in several malignancies, such compounds serve to identify and validate them as critical targets for anticancer drug development. nih.gov By designing derivatives that selectively inhibit targets like EGFRT790M and BRAFV600E, researchers can mechanistically probe the roles of these specific mutations in disease progression and validate them as points for therapeutic intervention. nih.gov

Contribution to Lead Optimization Strategies in Early-Stage Pre-clinical Drug Discovery Paradigms (mechanistic focus)

Lead optimization is a critical, iterative stage in early drug discovery that aims to enhance the properties of a promising "hit" compound to produce a preclinical candidate. creative-biostructure.comresearchgate.net This process involves refining the chemical structure to improve potency, selectivity, and pharmacokinetic properties. creative-biostructure.comresearchgate.netcriver.com The this compound scaffold is particularly relevant to this process, as specific substitutions on the indole ring can dramatically alter biological activity.

A key mechanistic focus in lead optimization is improving a compound's engagement with its biological target. Structure-activity relationship (SAR) studies have shown that the addition of a halogen at the 5-position of the indole ring can have a significant positive impact on potency. sci-hub.se In the development of inhibitors for the Respiratory Syncytial Virus (RSV), a systematic optimization process demonstrated the value of this specific substitution. sci-hub.se

| Compound Modification | Relative Potency (pEC50) | Improvement vs. Unsubstituted |

|---|---|---|

| Unsubstituted Indole Core | ~7.4 (Estimated from data) | Baseline |

| 5-Fluoro Substitution | 8.4 | ~10-fold |

| 5-Chloro Substitution | >9.0 (Sub-nanomolar) | >40-fold |

Data derived from SAR studies on RSV inhibitors, showing a pronounced improvement in potency with 5-chloro substitution compared to 5-fluoro and unsubstituted analogues. sci-hub.se

This demonstrates a clear, mechanistically driven contribution to lead optimization, where the 5-chloro group enhances interactions with the target, leading to a more than tenfold improvement in potency compared to its 5-fluoro analogue and an even greater improvement over the unsubstituted parent compound. sci-hub.se

Role as a Reference Compound in Comparative Chemical Biology and Structure-Activity Relationship Investigations

In comparative chemical biology, reference compounds are used to establish a baseline for structure-activity relationship (SAR) studies, which correlate changes in a molecule's structure with its biological and pharmacological effects. researchgate.net The defined structure of this compound makes its core an excellent reference scaffold for such investigations.

The 5-chloro substitution serves as a particularly important data point in these comparative studies. As shown in the development of RSV inhibitors, a direct comparison between different halogens at the 5-position provides clear insights into which modifications are most favorable for potency.

| Substitution at 5-Position | Substitution at 6-Position | Resulting Potency (pEC50) | SAR Insight |

|---|---|---|---|

| Fluoro | None | 8.4 | Positive effect over unsubstituted |

| Chloro | None | >9.0 | Pronounced positive effect; 10x improvement over Fluoro |

| Bromo | None | >9.0 | Pronounced positive effect; comparable to Chloro |

| None | Chloro | 6.9 | Negative effect; positional importance demonstrated |

This table illustrates the use of the 5-chloro-indole scaffold in comparative SAR studies, highlighting the significant and position-specific impact of the chloro substituent on biological activity. sci-hub.se

These studies establish that the 5-chloro-indole moiety is a privileged structure for achieving high potency, making it a valuable reference point for designing new therapeutic agents and understanding the molecular interactions that drive biological activity. sci-hub.se

Conclusion and Future Research Directions in 5 Chloro N Methyl 1h Indol 3 Amine Chemistry

Synthesis of Current Academic Understanding and Knowledge Gained

The indole (B1671886) scaffold is a cornerstone in medicinal chemistry, forming the structural basis for numerous natural products and synthetic compounds with significant biological activity. The specific substitution pattern of a chloro group at the 5-position and an amine function at the 3-position designates a class of compounds with notable therapeutic potential. While direct scholarly research on 5-chloro-N-methyl-1H-indol-3-amine is sparse in publicly accessible literature, a synthesis of knowledge from closely related analogues provides a strong foundation for understanding its potential chemical nature and biological relevance.

Derivatives of 5-chloroindole (B142107) are prominently investigated for their anticancer properties. Research has demonstrated that the 5-chloro substitution can be a critical feature for potent inhibitory activity against targets like the Epidermal Growth Factor Receptor (EGFR), which is implicated in non-small cell lung cancer. nih.gov For instance, various 5-chloro-indole-2-carboxamides have been synthesized and evaluated, showing that this moiety fits deep within the hydrophobic pocket of the EGFR binding site. nih.gov

Furthermore, the 3-aminoalkylated indole core is recognized for its anti-inflammatory effects. Studies on related libraries of 3-amino-alkylated indoles reveal that these compounds can significantly inhibit the production of nitric oxide, a key mediator in inflammation, by acting on pathways like NF-κB and ERK1/2. nih.gov The general class of 5-substituted 3-aminoalkyl indoles has also been the subject of patents for applications in treating disorders of the central nervous system, including use as centrally acting analgesics. google.com

The synthesis of 3-aminoindoles, however, is not without its challenges. These compounds are often unstable, being sensitive to air and light, which can lead to oxidative dimerization and decomposition. mdpi.com This inherent instability may contribute to the limited availability of data on specific derivatives like this compound. Nevertheless, modern synthetic methods, including multicomponent Mannich reactions and novel cascade reactions from spiro-isoxazole intermediates, are being developed to provide more accessible and stable routes to this class of compounds. nih.govmdpi.com

Table 1: Biological Activities of Related 5-Chloro-Indole Derivatives

| Compound Class | Biological Target/Activity | Reference |

| 5-Chloro-3-(2-methoxyvinyl)-indole-2-carboxamides | EGFRWT/EGFRT790M Inhibition (Anticancer) | nih.gov |

| 4-(1-Aryl-5-chloro-2-oxo-1,2-dihydro-indol-3-ylideneamino)-N-substituted benzenesulfonamides | Antimicrobial, Anticancer | researchgate.net |

| 3-Amino-alkylated indoles | Anti-inflammatory (Nitric Oxide Inhibition) | nih.gov |

| 5-Substituted 3-aminoalkyl indoles | Central Analgesia | google.com |

Identification of Key Research Gaps and Unanswered Scientific Questions

The primary and most significant research gap is the lack of specific empirical data for This compound . The scientific literature does not currently contain reports on its synthesis, physicochemical properties, or biological activity profile. This absence of foundational knowledge presents a major hurdle to any further investigation.

Key unanswered scientific questions include:

Synthesis and Stability: What is the most efficient and scalable synthetic route to produce this compound? Given the known instability of the parent 3-aminoindole scaffold, how stable is this N-methylated derivative to purification and storage conditions? mdpi.com

Physicochemical Properties: What are the fundamental physicochemical parameters of this compound, such as its pKa, solubility, and lipophilicity (LogP)? These properties are crucial for predicting its behavior in biological systems and for formulation development.

Pharmacological Profile: What is the specific biological activity of this compound? Does it exhibit anticancer, anti-inflammatory, or neurological activity as predicted by its structural analogues?

Mechanism of Action: If biologically active, what are the specific molecular targets and mechanisms of action? For example, in an anticancer context, does it inhibit EGFR or other tyrosine kinases? In an anti-inflammatory context, what specific signaling pathways does it modulate?

Structure-Activity Relationship (SAR): How does the N-methyl group on the 3-amine moiety influence activity compared to the primary amine or other N-alkylated analogues? Understanding this relationship is critical for optimizing the compound for potency and selectivity.

Future Trajectories for Scholarly Inquiry and Emerging Research Avenues concerning this compound

The existing knowledge gaps directly inform the most logical future trajectories for research into this compound. The path forward should be a systematic investigation beginning with fundamental chemistry and progressing to biological evaluation.

Development of a Synthetic Route: The immediate priority is to establish a robust and reproducible synthesis. A potential approach could involve the reductive amination of 5-chloro-1H-indol-3-one with methylamine (B109427) or a related nitrogen source. Alternatively, a Mannich-type reaction using 5-chloroindole, formaldehyde, and methylamine could be explored, leveraging modern "green chemistry" protocols that have been successful for similar structures. nih.gov

Full Chemical Characterization: Once synthesized, the compound must be fully characterized using modern analytical techniques, including Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and elemental analysis to confirm its structure and purity.

Broad Biological Screening: Following characterization, this compound should be subjected to a broad panel of in vitro biological assays. Based on the activities of its analogues, priority screening areas should include:

Anticancer assays against a panel of human cancer cell lines, particularly those with known EGFR mutations (e.g., non-small cell lung carcinoma lines). nih.gov

Anti-inflammatory assays , such as measuring the inhibition of lipopolysaccharide (LPS)-induced nitric oxide and cytokine production in macrophage cell lines. nih.gov

Neurological assays , including binding studies on serotonin (B10506) and other CNS receptors.

In Silico and Mechanistic Studies: Computational studies, such as molecular docking, can be run in parallel to predict binding affinities to key targets like EGFR and to rationalize biological data. nih.gov If significant activity is found, further mechanistic studies will be essential to elucidate the precise mode of action.

SAR Expansion: A crucial future avenue is the synthesis of a focused library of analogues to build a structure-activity relationship profile. This would involve modifications at several positions:

Varying the alkyl substituent on the 3-amine (e.g., ethyl, propyl) to probe steric and electronic effects.

Replacing the 5-chloro substituent with other halogens (fluoro, bromo) or electron-withdrawing/donating groups to fine-tune activity.

Introducing substituents at other positions on the indole ring.

By systematically addressing these areas, the scientific community can move this compound from a chemical entity of purely theoretical interest to a fully characterized compound with a known profile, potentially unlocking new therapeutic avenues.

Q & A

Q. What are the key physicochemical properties of 5-chloro-N-methyl-1H-indol-3-amine, and how do they influence its solubility and reactivity?

The compound has a molecular formula of C₉H₉ClN₂ and a molecular weight of 180.63 g/mol. Its chloro and methyl substituents enhance lipophilicity, reducing aqueous solubility but improving membrane permeability. Reactivity is influenced by the indole ring’s electron-rich 3-position, making it susceptible to electrophilic substitution. Solubility can be improved using polar aprotic solvents (e.g., DMSO) or acidic conditions to protonate the amine .

Q. What synthetic routes are commonly employed to prepare this compound?

A standard approach involves:

- Fischer indole synthesis : Reacting 4-chlorophenylhydrazine with a methyl-substituted ketone under acidic conditions to form the indole core.

- N-methylation : Treating 5-chloro-1H-indol-3-amine with methyl iodide in the presence of a base (e.g., K₂CO₃) to introduce the N-methyl group. Purity is typically verified via HPLC (>95%) and NMR spectroscopy to confirm regioselectivity .

Q. How is this compound characterized using spectroscopic techniques?

- ¹H NMR : The indole NH signal (if present) appears near δ 10-12 ppm, while the N-methyl group resonates at δ 3.0-3.5 ppm. Aromatic protons show splitting patterns consistent with substitution at the 5-position.

- LC-MS : Molecular ion peaks at m/z 180.63 (M+H⁺) confirm the molecular weight. Fragmentation patterns help identify the chloro and methyl substituents .

Q. What safety precautions are required when handling this compound?

- Storage : Store at –20°C in airtight containers under inert gas (e.g., argon) to prevent degradation.

- Handling : Use PPE (gloves, goggles) and work in a fume hood. Avoid inhalation or skin contact, as indole derivatives may exhibit neurotoxic or irritant properties .

Advanced Research Questions

Q. How can computational modeling predict the binding interactions of this compound with biological targets?

Molecular docking (using software like MOE) identifies potential binding pockets in enzymes (e.g., kinases or monoamine oxidases). The chloro group may form halogen bonds with hydrophobic residues, while the methylamine moiety participates in hydrogen bonding. MD simulations assess stability over time, with RMSD values <2 Å indicating robust binding .

Q. What strategies resolve contradictions in reported bioactivity data for this compound?

- Meta-analysis : Compare datasets across studies, focusing on assay conditions (e.g., cell lines, IC₅₀ protocols).

- Dose-response validation : Replicate experiments with standardized concentrations and controls. Discrepancies often arise from impurities (>95% purity is critical) or differences in cellular uptake mechanisms .

Q. How is X-ray crystallography applied to determine the compound’s 3D structure?

- Crystal growth : Use vapor diffusion with solvents like ethanol/water.

- Data collection : Employ synchrotron radiation (λ = 0.98 Å) for high-resolution (<1.0 Å) datasets.

- Refinement : SHELXL refines atomic positions, with R-factors <5% indicating accuracy. Twinning or poor diffraction may require alternative space groups (e.g., P2₁/c) .

Q. What role does the chloro substituent play in modulating the compound’s pharmacokinetic profile?

The chloro group increases metabolic stability by resisting cytochrome P450 oxidation. However, it may reduce solubility, necessitating prodrug strategies (e.g., phosphate esters) for in vivo studies. Plasma protein binding assays (≥90%) correlate with extended half-lives .

Q. How can SAR studies optimize the bioactivity of derivatives of this compound?

- Substitution patterns : Introduce electron-withdrawing groups (e.g., nitro) at the 5-position to enhance target affinity.

- Side-chain modifications : Replace the methyl group with bulkier alkyl chains to improve selectivity for serotonin receptors. IC₅₀ values from competitive binding assays guide iterative optimization .

Q. What advanced analytical methods quantify trace impurities in synthesized batches?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.